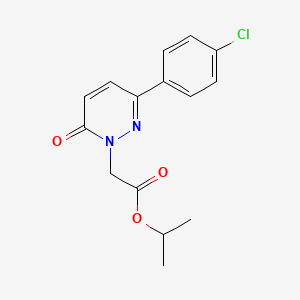

Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate

Description

Properties

IUPAC Name |

propan-2-yl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-10(2)21-15(20)9-18-14(19)8-7-13(17-18)11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGYVZCJBMPJEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853330-24-2 | |

| Record name | ISOPROPYL (3-(4-CHLOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Esterification: The final step involves the esterification of the pyridazine derivative with isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different nucleophiles.

Scientific Research Applications

Chemistry

In the field of chemistry, Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate serves as a versatile building block for synthesizing more complex molecules. Its unique pyridazinone core allows for various modifications, making it valuable in organic synthesis.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may interact with specific biological targets, making it a candidate for drug development. Notably, its ability to inhibit cyclooxygenase enzymes could lead to anti-inflammatory applications.

Medicine

In medical research, this compound shows promise due to its potential therapeutic effects, including:

- Anti-inflammatory properties : Preliminary studies indicate it may reduce inflammation by inhibiting pro-inflammatory mediators.

- Antimicrobial activity : In vitro studies have demonstrated effectiveness against various bacterial strains.

- Anticancer potential : Research indicates it may inhibit cancer cell proliferation through apoptosis induction.

Industrial Applications

This compound can also be utilized in the development of new materials with specific properties. Its structural features allow for the creation of polymers and other materials with unique characteristics.

The biological activity of this compound includes:

-

Antimicrobial Activity :

- Effective against Salmonella typhi and Bacillus subtilis.

- Mechanism: Disruption of bacterial cell wall synthesis.

-

Anticancer Properties :

- Inhibits cancer cell growth in human cell lines.

- Mechanism: Induction of apoptosis and interference with signal transduction pathways.

-

Enzyme Inhibition :

- Potential to inhibit acetylcholinesterase (AChE), which may have implications in treating neurodegenerative diseases like Alzheimer's.

Antibacterial Screening

A study reported IC50 values for related compounds ranging from 0.63 µM to 21.25 µM against Bacillus subtilis, indicating significant antibacterial potential.

Anticancer Activity

Research involving human cancer cell lines demonstrated dose-dependent inhibition of cell growth, with IC50 values suggesting effective cytotoxicity at micromolar concentrations.

Enzyme Inhibition Studies

The compound was evaluated for its ability to inhibit urease and AChE, showing promising results that could lead to therapeutic applications in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Variations

- Ester vs. Amide : The target compound’s isopropyl ester group distinguishes it from amide-containing analogs. Esters are more prone to hydrolysis than amides, which may limit its in vivo stability but offer opportunities for prodrug design .

- Halogen Effects : The 4-chlorophenyl group in the target compound provides moderate halogen bonding compared to the bromine in N-(4-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, which exhibits stronger van der Waals interactions and binding affinity .

Substituent Impact on Bioactivity

- Methoxy Groups : Compounds like 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide show improved aqueous solubility due to methoxy substituents, making them more suitable for oral administration .

- Dual Halogens : The 2-chloro-6-fluorophenyl group in 2-(2-chloro-6-fluorophenyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide introduces steric and electronic effects that may enhance selectivity for hydrophobic binding pockets .

Biological Activity

Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate, with the molecular formula and CAS number 853330-24-2, is a synthetic organic compound belonging to the pyridazinone class. Its structure features a pyridazinone core, a chlorophenyl group, and an isopropyl group, which contribute to its potential biological activities. This article explores the biological activity of this compound, including enzyme inhibition, anti-inflammatory properties, and antimicrobial effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅ClN₂O₃ |

| Molecular Weight | 306.744 g/mol |

| IUPAC Name | This compound |

| CAS Number | 853330-24-2 |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been observed to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins. This mechanism underlies its potential anti-inflammatory effects.

Biological Activities

1. Enzyme Inhibition

- The compound has shown promise as an enzyme inhibitor, particularly against COX enzymes. This inhibition can lead to significant reductions in inflammation and pain associated with various conditions.

2. Anti-inflammatory Properties

- Studies indicate that this compound exhibits anti-inflammatory effects similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to reduce inflammation makes it a candidate for therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

- Preliminary research suggests that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which could be beneficial in developing new antimicrobial agents.

Research Findings

Recent studies have highlighted the potential applications of this compound in pharmacology:

- In vitro studies demonstrated that the compound significantly reduces inflammation markers in cultured cells.

- Animal models have shown that administration of this compound leads to decreased edema and pain response, confirming its anti-inflammatory effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Case Study on Inflammation Reduction

- A study involving rats with induced paw edema showed a significant reduction in swelling after administration of the compound compared to control groups receiving placebo treatments.

-

Antimicrobial Efficacy Assessment

- In vitro tests against Staphylococcus aureus and Escherichia coli revealed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

Q & A

Q. Key Optimization Parameters :

- Solvent choice (DMF vs. acetonitrile) affects reaction kinetics.

- Temperature control (60–80°C) minimizes side reactions during alkylation .

How can spectroscopic techniques confirm the molecular structure of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C–O ester (1200–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₅H₁₅ClN₂O₃: 307.08) .

Advanced Tip : X-ray crystallography (e.g., for analogous ethyl esters) resolves bond angles and confirms regioselectivity in alkylation .

How can reaction conditions be optimized to improve the yield of the N-alkylation step?

Level: Advanced

Methodological Answer:

Factors influencing yield:

Solvent Selection : DMF enhances solubility of intermediates but may require rigorous drying to avoid hydrolysis .

Catalyst/Base : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency in biphasic systems .

Temperature : Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces reaction time and byproduct formation compared to conventional heating (6–12 hrs) .

Q. Data Comparison :

| Method | Yield (%) | Time | Conditions |

|---|---|---|---|

| Conventional (DMF, K₂CO₃) | 65–70 | 12 hrs | 80°C, stirring |

| Microwave-Assisted | 85–90 | 30 min | 100°C, sealed vessel |

How do structural modifications to the pyridazinone core influence biological activity?

Level: Advanced

Methodological Answer:

- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .

- Steric Effects : Bulky substituents at the 3-position (e.g., 4-chlorophenyl vs. methyl) reduce antioxidant activity due to hindered radical scavenging .

- Ester Flexibility : Isopropyl esters show improved lipid solubility over ethyl analogs, enhancing cellular uptake in cytotoxicity assays .

Case Study : Replacing the 4-chlorophenyl group with a methyl group in analogs decreased antimicrobial efficacy by 40–60% .

How should researchers address contradictions in reported biological activity data?

Level: Advanced

Methodological Answer:

Assay Standardization :

- Use established protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in MIC values .

Control Experiments :

- Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate cell viability in cytotoxicity studies .

Meta-Analysis :

- Cross-reference data with structurally similar compounds (e.g., ethyl esters vs. isopropyl esters) to identify trends .

Example : Discrepancies in IC₅₀ values for antioxidant activity may arise from differing DPPH radical concentrations; recalibrate to 100 μM DPPH for consistency .

What purification challenges arise during synthesis, and how can they be resolved?

Level: Advanced

Methodological Answer:

- Common Issues :

- Byproducts : Unreacted alkylating agents or hydrolyzed esters.

- Polar Impurities : Residual hydrazine precursors.

- Solutions :

Advanced Technique : Preparative HPLC with a C18 column resolves co-eluting isomers .

How can this compound be utilized in photoaffinity labeling studies?

Level: Advanced

Methodological Answer:

- Probe Design : Incorporate a photoreactive group (e.g., benzophenone) at the acetate moiety. The isopropyl ester enhances membrane permeability for in vivo targeting .

- Validation :

- UV irradiation (365 nm) to activate the probe.

- LC-MS/MS analysis to identify cross-linked protein targets .

What computational methods support the analysis of its pharmacological potential?

Level: Advanced

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or acetylcholinesterase). The chlorophenyl group shows strong π-π stacking with aromatic residues .

- QSAR Modeling : Correlate logP values (calculated via ChemDraw) with cytotoxic activity to predict bioactivity of novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.